molecular formula C6H5F3N2 B6166876 5-(difluoromethyl)-6-fluoropyridin-2-amine CAS No. 1805301-02-3

5-(difluoromethyl)-6-fluoropyridin-2-amine

Cat. No.: B6166876
CAS No.: 1805301-02-3
M. Wt: 162.11 g/mol
InChI Key: VTFFXAWIBOEKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 5-(Difluoromethyl)-6-fluoropyridin-2-amine is a fluorinated pyridine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with the CAS number 1804951-29-8 and molecular formula C 7 H 8 F 3 N 3 , serves as a versatile chemical building block . Its structure features both difluoromethyl and fluorine substituents on the pyridine ring, which can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate in the design of bioactive molecules . Research Applications and Value This amine is primarily utilized as a key synthetic intermediate in the discovery and development of new therapeutic agents. Compounds based on similar fluoropyridine scaffolds have demonstrated substantial research value. For instance, structurally related 5-fluoropyridin-2-amine derivatives are key intermediates in the synthesis of active pharmaceutical ingredients such as Lemborexant . Furthermore, fluoropyridine derivatives have been extensively explored in the development of potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various psychiatric and neurodegenerative disorders . The specific substitution pattern on this compound also makes it a potential precursor for molecules containing a sulfoximine group, a moiety present in compounds investigated for the treatment of hyperproliferative and cardiovascular diseases . Handling and Usage Intended Use: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1805301-02-3

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

5-(difluoromethyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C6H5F3N2/c7-5(8)3-1-2-4(10)11-6(3)9/h1-2,5H,(H2,10,11)

InChI Key

VTFFXAWIBOEKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)F)F)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 5 Difluoromethyl 6 Fluoropyridin 2 Amine

Established and Novel Synthetic Routes to Fluorinated Aminopyridines

The construction of the fluorinated aminopyridine backbone is a critical first stage in the synthesis of the target molecule. Several classical and contemporary methods are available for the introduction of amino and fluoro groups onto a pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Fluorination

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the introduction of substituents onto electron-deficient aromatic rings, such as pyridines. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen, with fluoro-substituted pyridines generally exhibiting higher reactivity compared to their chloro- or bromo-analogs. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

A pertinent example is the synthesis of 6-fluoro-2-pyridinamine, a key precursor to the target molecule. A common and efficient route involves the reaction of commercially available 2,6-difluoropyridine (B73466) with ammonia. chemicalbook.com This reaction proceeds via a high-yielding SNAr mechanism where one of the fluorine atoms is displaced by the amino group. The reaction is typically carried out in a sealed vessel at elevated temperatures to achieve a high conversion rate.

Table 1: Synthesis of 6-Fluoro-2-pyridinamine via SNAr

Starting MaterialReagentSolventTemperatureTimeYield
2,6-DifluoropyridineAmmonium Hydroxide (28-30%)Water105°C15 h94%
Data from a representative synthetic procedure. chemicalbook.com

The regioselectivity of SNAr on substituted pyridines is a crucial consideration. In the case of 2,6-difluoropyridine, the two fluorine atoms are equivalent, leading to a single product. However, for more complex substrates, the position of nucleophilic attack is governed by the electronic effects of the existing substituents on the ring.

Hofmann-type Rearrangement and Related Amine-Forming Reactions

The Hofmann rearrangement provides a classic method for the conversion of primary amides into primary amines with one fewer carbon atom. nih.gov This reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine. The reaction is typically carried out using a halogen (e.g., bromine) and a strong base.

While a direct application to a precursor of 5-(difluoromethyl)-6-fluoropyridin-2-amine is not extensively documented, the Hofmann rearrangement has been successfully employed in the synthesis of other fluorinated aminopyridines. For instance, the synthesis of 5-[18F]fluoro-2-pyridinamine has been achieved from a [18F]fluorinated pyridinecarboxamide via a Hofmann-type rearrangement. This demonstrates the feasibility of applying this methodology to pyridine systems bearing electron-withdrawing fluorine atoms.

Variations of the Hofmann rearrangement that utilize milder reagents have been developed. For example, hypervalent iodine reagents, such as (diacetoxyiodo)benzene, can effect the rearrangement under less harsh conditions, which can be advantageous for sensitive substrates. researchgate.net The Curtius rearrangement, which proceeds from an acyl azide, offers another pathway to the isocyanate intermediate and subsequent amine formation, often under milder thermal conditions.

Palladium-Catalyzed Amination Approaches for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and heteroarylamines. These methods allow for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance. The amination of halopyridines using this methodology is a viable strategy for the synthesis of aminopyridines.

The success of palladium-catalyzed amination hinges on the appropriate choice of palladium precursor, ligand, and base. For the amination of chloropyridines, which are often more challenging substrates than their bromo or iodo counterparts, highly active catalyst systems are required. Ligands such as those from the biarylphosphine class (e.g., XPhos) have proven effective in promoting the amination of challenging heteroaryl chlorides.

Table 2: Representative Palladium-Catalyzed Amination of a Halopyridine

Aryl HalideAmineCatalystLigandBaseSolventTemperatureYield
2-Chloro-5-iodopyridine (B1352245)AnilinePd(dba)₂BINAPCs₂CO₃Toluene80°CHigh
Illustrative example based on similar reported reactions. georgiasouthern.edu

Directed Introduction of the 5-(difluoromethyl) Group

The introduction of the difluoromethyl (CF₂H) group onto the pyridine ring is a key step that significantly influences the properties of the final molecule. This group can act as a bioisostere for hydroxyl or thiol groups and can modulate the lipophilicity and metabolic stability of a compound.

Difluoromethylation Reagents and Reaction Conditions for Pyridine Derivatives

A variety of reagents and methods have been developed for the introduction of the difluoromethyl group. These can be broadly categorized into those that deliver a nucleophilic, electrophilic, or radical CF₂H species.

One common approach involves the use of reagents that generate a difluoromethyl radical, which can then undergo addition to the heterocyclic ring. Reagents such as diethyl (bromodifluoromethyl)phosphonate or difluoromethyl sulfones can serve as precursors to the CF₂H radical under appropriate conditions, often involving a radical initiator or photoredox catalysis.

Recent advances have focused on the direct C-H difluoromethylation of heterocycles, which avoids the need for pre-functionalized starting materials. For example, visible-light photoredox catalysis has been employed for the difluoromethylation of electron-rich heteroarenes under mild conditions.

A scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231) has been reported, which involves the construction of the pyridine ring from a difluoromethylated precursor. acs.org This highlights an alternative strategy where the difluoromethyl group is incorporated early in the synthetic sequence.

Table 3: Selected Reagents for Difluoromethylation

ReagentReagent TypeTypical Conditions
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Nucleophilic CF₂H sourceWith a fluoride (B91410) source (e.g., CsF)
Difluoromethyl 2-pyridyl sulfoneNucleophilic CF₂H sourceWith a base (e.g., t-BuOK)
Diethyl (bromodifluoromethyl)phosphonateRadical CF₂H sourceWith a radical initiator (e.g., AIBN)
Zinc difluoromethanesulfinate (DFMS)Radical CF₂H sourceWith an oxidant (e.g., t-BuOOH)

Mechanistic Probes into Difluoromethylation Processes on Pyridine Cores

The mechanism of difluoromethylation depends heavily on the chosen reagent and reaction conditions. Radical C-H difluoromethylation typically proceeds via the generation of a difluoromethyl radical, which then adds to the electron-deficient pyridine ring. The regioselectivity of this addition is influenced by the electronic properties of the substituents already present on the pyridine core. For an electron-rich substrate like 2-amino-6-fluoropyridine (B74216), the radical attack is expected to occur at positions ortho or para to the activating amino group.

In the case of photoredox-catalyzed reactions, a photocatalyst absorbs visible light and initiates a single-electron transfer process with the difluoromethylating reagent to generate the CF₂H radical. This radical then engages in the C-H functionalization of the heterocycle.

For nucleophilic difluoromethylation, a difluoromethyl anion equivalent is generated, which can then add to an electrophilic position on the pyridine ring. This approach often requires the pre-functionalization of the pyridine with a leaving group at the desired position of substitution.

The development of new difluoromethylating reagents and a deeper understanding of the reaction mechanisms continue to expand the toolkit available for the synthesis of complex molecules like this compound. The strategic combination of the methodologies described herein is essential for the successful and efficient construction of this and related fluorinated pyridine derivatives.

Steric and Electronic Influences on Difluoromethylation Regioselectivity

The introduction of a difluoromethyl (CF2H) group onto a pyridine ring is a critical transformation that is heavily influenced by both steric and electronic factors of the existing substituents. The regioselectivity of this reaction determines the final position of the CF2H group and is a key consideration in the synthesis of this compound.

Research into the nucleophilic aromatic substitution (SNAr) of 3-substituted 2,6-dichloropyridines has shown that the steric bulk of the substituent at the 3-position can significantly direct the regioselectivity of an incoming nucleophile. researchgate.net A study utilizing 1-methylpiperazine (B117243) as the nucleophile found that bulky 3-substituents favor substitution at the 6-position. researchgate.net This preference is attributed to the steric hindrance posed by the 3-substituent, which impedes attack at the adjacent 2-position. This principle can be extrapolated to the synthesis of our target molecule, where a pre-existing group at the 3-position could direct the installation of a difluoromethyl precursor to the 5-position.

Conversely, electronic effects also play a crucial role. The electron-withdrawing or -donating nature of substituents on the pyridine ring alters the electron density at different carbon atoms, thereby influencing the site of nucleophilic or electrophilic attack. For instance, in the context of 3-substituted 2,6-dichloropyridines, substituents like cyano and trifluoromethyl at the 3-position were found to favor the formation of the 6-isomer, while carboxylate and amide groups favored the 2-isomer. researchgate.net This highlights the intricate interplay between steric and electronic effects in determining the outcome of substitution reactions on the pyridine ring.

A method for the 3-position-selective C(sp2)–H trifluoromethylation of pyridine rings has been developed, which relies on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.org This strategy underscores the potential for activating specific positions of the pyridine ring to achieve desired regioselectivity.

Methodologies for Installing the 6-Fluoro Substituent

The introduction of a fluorine atom at a specific position on the pyridine ring is another pivotal step in the synthesis of this compound.

Selective Fluorination Techniques at Specific Pyridine Positions

Achieving regioselective fluorination of the pyridine ring is often challenging. However, several methods have been developed to introduce fluorine at specific positions. One notable method involves the use of silver(II) fluoride (AgF2) for the site-selective fluorination of a single carbon-hydrogen bond in pyridines. nih.gov This reaction proceeds at ambient temperature and exhibits exclusive selectivity for fluorination adjacent to the nitrogen atom (the 2-position). nih.gov While this method targets the 2-position, it demonstrates the feasibility of selective C-H fluorination on the pyridine ring.

Another approach utilizes elemental fluorine in combination with iodine, which has been shown to selectively fluorinate pyridine derivatives at the 2-position in high yields at room temperature. rsc.org The proposed mechanism involves the formation of N-iodo-heterocyclic species, which are then attacked by fluoride ions. rsc.org

For fluorination at the 3-position, a method involving the ring-opening of pyridine to form Zincke imine intermediates has been developed. nih.gov These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents, leading to C3-fluoropyridines upon ring closure. nih.gov This strategy highlights the potential of transient intermediates to control the position of fluorination.

Evaluation of Fluorinating Agent Efficiency and Compatibility

A variety of fluorinating agents are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling. nih.govacsgcipr.org N-F fluorinating agents, such as Selectfluor, are known for their ease of handling, efficiency, and selectivity as electrophilic fluorinating agents. nih.gov These reagents are generally stable and non-hygroscopic. nih.gov

Silver(II) fluoride (AgF2) has been identified as an effective reagent for the ortho-fluorination of pyridines. researchgate.net It is believed to coordinate to the pyridine nitrogen, increasing the electrophilicity at the ortho-position and facilitating nucleophilic attack by fluoride. researchgate.net However, AgF2 is sensitive to moisture and should be handled accordingly. orgsyn.org

The choice of fluorinating agent must also consider its compatibility with other functional groups present in the molecule. The development of mild fluorination conditions is crucial, especially in the later stages of a synthesis, to avoid unwanted side reactions with sensitive functionalities.

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers powerful tools for the construction of complex molecules like this compound in a more efficient and elegant manner.

One-Pot and Cascade Reaction Sequences for Multi-Substituted Pyridines

Several cascade reactions for the synthesis of substituted pyridines have been reported. For example, a metal-free cascade annulation of isopropene derivatives has been developed to produce diverse substituted pyridines with high selectivity. nih.gov Another approach involves a cascade 8π electrocyclization/benzannulation reaction to access highly substituted phenylpyridines. acs.org

A one-pot, three-component cascade reaction catalyzed by cesium carbonate has been shown to be an efficient method for synthesizing multisubstituted pyridones. rsc.org While this produces pyridones, it illustrates the power of cascade reactions in building complex heterocyclic systems. The synthesis of N-difluoromethyl-2-pyridone derivatives has been achieved in a one-pot procedure from N-(pyridin-2-yl)acetamide derivatives using sodium chlorodifluoroacetate as the difluorocarbene source. sigmaaldrich.com These examples showcase the potential for developing a one-pot synthesis for this compound.

Photoredox and Transition-Metal Catalysis in Amine Installation

The final step in the synthesis of the target molecule is the installation of the amine group at the 2-position. Modern catalytic methods, particularly photoredox and transition-metal catalysis, offer mild and efficient ways to achieve this transformation.

Photoredox catalysis has emerged as a powerful tool for C-H amination under mild conditions. researchgate.net Pyridine N-oxides can be utilized as precursors in photoredox-catalyzed reactions for the direct C2-alkylation and potentially amination of the pyridine ring. acs.orgacs.orgnih.gov These methods often proceed through radical intermediates generated under visible light irradiation.

Transition-metal catalysis is another cornerstone of modern C-N bond formation. nih.gov While the direct amination of aryl fluorides can be challenging due to the strong C-F bond, methods are being developed to facilitate this transformation. researchgate.netdntb.gov.ua Ruthenium-catalyzed amination of aryl fluorides via η6-coordination has been reported, offering a pathway to functionalize otherwise inert C-F bonds. researchgate.netdntb.gov.ua Furthermore, amination reactions of aminopyridines have been achieved through η6-coordination with a ruthenium catalyst, providing a method for the diversification of substituted pyridines. researchgate.net

Late-Stage Functionalization for Structural Elaboration

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, enabling the direct modification of complex molecular scaffolds to rapidly generate analogs for structure-activity relationship (SAR) studies. nih.gov For a molecule like this compound, with its electron-deficient pyridine ring activated by two fluorine-containing substituents, several LSF strategies can be envisioned for further structural diversification.

The primary sites for LSF on the this compound core are the C-3 and C-4 positions of the pyridine ring, as well as the primary amino group.

C-H Functionalization:

Direct C-H functionalization presents the most atom-economical approach to introduce new substituents. Given the electronic nature of the pyridine ring, electrophilic aromatic substitution is generally disfavored. However, transition-metal-catalyzed C-H activation offers a viable pathway. For instance, palladium-catalyzed C-H arylation could be employed to introduce aryl or heteroaryl groups at the C-3 or C-4 positions. The choice of directing group and reaction conditions would be critical to control regioselectivity.

Another promising avenue is radical-based C-H functionalization, such as Minisci-type reactions. rsc.org Under acidic conditions, protonation of the pyridine nitrogen would further activate the ring towards nucleophilic radical attack, potentially favoring functionalization at the C-4 position. This method allows for the introduction of a wide range of alkyl and acyl groups.

Functionalization via Halogenation:

A two-step LSF approach involving initial halogenation followed by cross-coupling reactions is also highly feasible. Selective bromination or iodination at the C-3 position would furnish a versatile handle for subsequent Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This would allow for the installation of a diverse array of carbon- and heteroatom-based substituents, significantly expanding the chemical space around the core scaffold.

Modification of the Amino Group:

The 2-amino group serves as a key site for structural elaboration. Standard N-acylation, N-sulfonylation, and N-alkylation reactions can be readily performed. Furthermore, the amino group can be transformed into other functional groups. For example, a Sandmeyer-type reaction could replace the amino group with a halogen, cyano, or hydroxyl group, providing access to a different class of pyridine derivatives.

The table below summarizes potential late-stage functionalization reactions for this compound.

Reaction Type Position Reagents and Conditions Introduced Functional Group
C-H ArylationC-3 / C-4Pd catalyst, Aryl halide, BaseAryl, Heteroaryl
Minisci ReactionC-4AgNO₃, (NH₄)₂S₂O₈, Carboxylic acidAlkyl, Acyl
HalogenationC-3NBS, NISBr, I
Suzuki CouplingC-3 (via halide)Pd catalyst, Boronic acid/ester, BaseAryl, Heteroaryl, Alkyl
N-Acylation2-AminoAcyl chloride, BaseAmide
Buchwald-Hartwig AminationC-3 (via halide)Pd catalyst, Amine, BaseSubstituted Amino

These LSF approaches underscore the versatility of this compound as a scaffold for generating diverse molecular libraries for biological screening.

Stereochemical Control in the Synthesis of Chiral this compound Analogs (if applicable for future research)

While this compound itself is achiral, the introduction of stereocenters in its derivatives is a critical consideration for developing drug candidates with improved potency and selectivity. Future research could focus on the stereocontrolled synthesis of chiral analogs, particularly through modifications at the C-3 or C-4 positions or by introducing chiral substituents on the amino group.

Asymmetric Synthesis of Chiral Side Chains:

One potential avenue for future research is the introduction of a chiral side chain at the C-3 or C-4 position. This could be achieved through an asymmetric cross-coupling reaction. For instance, a chiral palladium catalyst could be used in a Suzuki or Negishi coupling of a 3-halo-5-(difluoromethyl)-6-fluoropyridin-2-amine with a prochiral nucleophile or a racemic secondary alkylboronic acid via dynamic kinetic asymmetric transformation.

Diastereoselective Functionalization:

If a chiral auxiliary is appended to the 2-amino group, it could direct the stereoselective functionalization of the pyridine ring. For example, a chiral auxiliary could control the facial selectivity of a hydrogenation reaction of a C-3 or C-4 substituted pyridine, leading to the formation of a chiral piperidine (B6355638) derivative. Alternatively, the chiral auxiliary could direct the stereoselective addition of a nucleophile to an imine formed from the 2-amino group.

Enantioselective C-H Functionalization:

The development of enantioselective C-H functionalization reactions represents a cutting-edge approach. A chiral transition-metal catalyst, in conjunction with a suitable directing group, could enable the direct and enantioselective introduction of a functional group at the C-3 position, creating a stereocenter. While challenging, this approach would be highly efficient and atom-economical.

The table below outlines prospective research directions for the synthesis of chiral analogs.

Strategy Position of Stereocenter Potential Method Key Challenge
Asymmetric Cross-CouplingC-3 / C-4Chiral Pd-catalyzed Suzuki or Negishi couplingSynthesis of suitable prochiral or racemic starting materials
Auxiliary-Directed FunctionalizationC-3 / C-4Use of a chiral auxiliary on the 2-amino groupRemoval of the auxiliary without racemization
Enantioselective C-H ActivationC-3Chiral transition-metal catalysisAchieving high enantioselectivity and regioselectivity
Asymmetric HydrogenationC-3 / C-4 (on a pre-functionalized ring)Chiral Rh or Ir catalystSynthesis of the unsaturated precursor

The successful implementation of these strategies would provide access to novel, enantioenriched analogs of this compound, which would be invaluable for probing the stereochemical requirements of biological targets and for the development of next-generation therapeutics. The synthesis of such chiral analogs remains an open area for future investigation. mdpi.com

Role As a Precursor and Intermediate in Complex Molecular Architectures

5-(difluoromethyl)-6-fluoropyridin-2-amine as a Versatile Chemical Building Block

The utility of this compound as a versatile building block stems from the presence of multiple reactive sites that can be selectively functionalized. The difluoromethyl group at the 5-position and the fluorine atom at the 6-position of the pyridine (B92270) ring impart unique electronic characteristics to the molecule, influencing the reactivity of the 2-amino group and the pyridine ring itself.

This compound belongs to a broader class of fluorinated heterocyclic building blocks that are instrumental in the construction of diverse molecular scaffolds. lifechemicals.com The strategic placement of the difluoromethyl and fluoro substituents provides a handle for chemists to fine-tune the properties of the final molecule with a degree of precision that is often difficult to achieve with non-fluorinated analogs. sigmaaldrich.com The inherent properties of this building block make it a valuable component in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. lifechemicals.com

Strategic Derivatization and Functional Group Interconversions

The chemical versatility of this compound allows for a wide range of derivatization strategies to be employed in the synthesis of more complex molecules. These strategies can be broadly categorized into modifications of the exocyclic amino group and further functionalization of the pyridine ring.

The primary amino group at the 2-position of the pyridine ring is a key site for derivatization. Standard N-functionalization reactions, such as acylation, alkylation, and sulfonylation, can be readily performed to introduce a variety of substituents. For instance, the amino group can be acylated with carboxylic acids or their derivatives to form amides, a common linkage in many biologically active compounds.

Furthermore, the amino group can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners. This allows for the construction of larger, more complex molecular architectures. The electronic nature of the difluoromethyl and fluoro substituents can influence the nucleophilicity of the amino group, a factor that must be considered when planning synthetic routes.

The fluorine atom at the 6-position of the pyridine ring offers a site for nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a powerful tool for further diversifying the molecular scaffold. The electron-withdrawing nature of the difluoromethyl group at the 5-position activates the 6-position towards nucleophilic attack, facilitating these transformations.

This orthogonal reactivity, where the amino group and the fluoro-substituted position can be functionalized under different reaction conditions, is a key advantage of using this compound as a building block. It allows for a stepwise and controlled assembly of complex molecules.

Design and Synthesis of Analogs and Congeners of this compound

The core structure of this compound serves as a template for the design and synthesis of a wide array of analogs and congeners. These efforts are aimed at exploring the structure-activity relationships (SAR) of lead compounds and developing new chemical entities with improved properties.

By systematically varying the substituents at the 2-amino and 6-positions, as well as exploring modifications to the difluoromethyl group, chemists can generate large libraries of structurally related compounds. This approach is central to modern medicinal chemistry, as it allows for the rapid exploration of chemical space around a promising scaffold. For example, replacing the 6-fluoro substituent with different functional groups via SNAAr reactions can lead to the discovery of analogs with altered biological activities and pharmacokinetic profiles.

The development of radiolabeled analogs of biologically active compounds is crucial for preclinical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). Fluorescent amino acids, for instance, serve as versatile building blocks for creating fluorescent macromolecules to study biological processes. nih.gov The synthesis of radiolabeled versions of this compound or its derivatives allows for the non-invasive study of their distribution, metabolism, and target engagement in living organisms.

The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule is a common strategy. This can be achieved through various radiolabeling techniques, often involving nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The resulting radiotracers can provide invaluable information about the in vivo behavior of a potential drug candidate, guiding its further development.

Process Chemistry and Scalability Research for Research and Development Quantities

A plausible synthetic pathway would likely start with a suitable pyridine precursor, followed by nitration, introduction of the difluoromethyl group, fluorination, and reduction of the nitro group to an amine. An alternative, and perhaps more common, approach for similar compounds involves starting with a pre-fluorinated pyridine. For example, a process analogous to the synthesis of 2-amino-5-fluoropyridine (B1271945) could be adapted. dissertationtopic.netresearchgate.net This would involve steps such as the protection of the amino group (acylation), nitration at the 5-position, reduction of the nitro group, diazotization followed by a Schiemann reaction to introduce fluorine, and finally deprotection. The introduction of the difluoromethyl group is a key challenge and could be achieved through various modern fluorination techniques.

Research into the scalability of such processes for R&D quantities focuses on optimizing reaction yields, minimizing the formation of by-products, and ensuring reproducible results. Challenges often encountered include harsh reaction conditions (e.g., use of anhydrous hydrogen fluoride), the need for specialized equipment to handle corrosive reagents, and the purification of intermediates. google.comgoogle.com For instance, methods that work well on a lab scale may not be directly transferable to larger-scale production without significant modification. Vapor-phase fluorination reactions, while effective for producing some fluorinated pyridines on an industrial scale, require high temperatures and specialized reactors, which might be excessive for typical R&D quantities. nih.gov

The table below outlines a hypothetical, yet chemically sound, multi-step synthesis adapted from known procedures for similar compounds, illustrating the process chemistry involved. dissertationtopic.net

StepReactionKey Reagents & ConditionsExemplary Yield (based on analogues)Key Process Considerations
1Acylation (Protection)Starting Material: 2-Amino-6-fluoropyridine (B74216) Reagent: Acetic Anhydride Conditions: 45 °C, 2.5 h~96%Protects the amine from subsequent harsh reaction conditions.
2NitrationReagents: Fuming Nitric Acid, Concentrated Sulfuric Acid Conditions: 60 °C, 2 h~88%Requires careful temperature control to prevent over-nitration and side reactions.
3DifluoromethylationReagents: Radical CF₂H synthon, catalyst (e.g., Nickel-catalyzed cross-coupling) Conditions: Mild, specific to the chosen methodVariableThis is a key, technologically advanced step. The choice of difluoromethylating agent and catalyst is crucial for yield and selectivity.
4ReductionReagents: Hydrazine Hydrate, Pd/C catalyst Conditions: 80 °C, 3.5 h~93%Conversion of the nitro group to the primary amine. Catalytic hydrogenation is a common alternative.
5Hydrolysis (Deprotection)Reagent: NaOH (20% aq.) Conditions: 80 °C, 2 h~95%Removes the acetyl protecting group to yield the final product.

For scaling up to produce research and development quantities (grams to kilograms), the focus would be on using reagents that are less hazardous and more cost-effective, optimizing solvent volumes, and developing robust purification methods, such as crystallization over chromatographic separation where possible. The choice between a linear synthesis, as outlined, versus a convergent approach where different fragments of the molecule are prepared separately and then combined, would also be a key consideration in scalability research.

Structure Activity Relationship Sar Investigations and Molecular Design Principles

Conformational and Electronic Impact of the Difluoromethyl Group on Pyridine (B92270) Systems

The introduction of a difluoromethyl (CF2H) group into a pyridine system has profound effects on the molecule's conformational and electronic characteristics. The CF2H group is considered a bioisostere of alcohol, thiol, and amine moieties due to its ability to act as a hydrogen bond donor. nih.gov This property, combined with its electronic influence, makes it a valuable substituent in the design of biologically active compounds. nih.govresearchgate.net

Table 1: Impact of Fluorination on Lipophilicity of 2-(thioalkyl)pyridines

CompoundSubstituentlogD 7.4
1SCH31.69
2SCF2H1.95
3SCF32.13
4SCH2CH32.26
5SCF2CH31.82

Data sourced from a study on 2-(thiofluoroalkyl)pyridines. nih.gov

As indicated in the table, the difluorinated motif (SCF2H) resulted in a higher logD 7.4 value compared to its non-fluorinated counterpart (SCH3), signifying increased lipophilicity. nih.gov The modulation of lipophilicity through the incorporation of a CF2H group is a key strategy for optimizing the bioavailability of pyridine-based compounds. nih.gov

Contribution of the 6-Fluoro Substituent to Molecular Activity

The presence of a fluorine atom at the 6-position of the pyridine ring is another critical design element that influences the molecule's biological activity.

The introduction of a fluorine atom can significantly impact a molecule's interaction with its biological target. In some cases, the presence of a fluorine atom has been shown to increase the in vitro anti-HIV activity of di(arylamino)pyridine derivatives against both wild-type and drug-resistant strains. nih.gov Furthermore, the incorporation of heteroaryl groups like 2-fluoropyridines on certain scaffolds has been found to improve binding through key interactions with amino acid residues in the target protein. acs.orgacs.org However, while pyridine analogs may be more potent than their pyrimidine (B1678525) counterparts, they sometimes exhibit lower selectivity. acs.org The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the pyridine ring, thereby influencing its binding affinity and selectivity for a specific receptor.

In addition to its electronic effects, the 6-fluoro substituent can also contribute to improved membrane permeability. researchgate.netnih.govnih.gov While poor permeability can be a challenge for some 2-aminopyridine-based compounds, structural modifications, including the strategic placement of fluorine, can enhance this property. nih.gov Improved permeability is crucial for drugs targeting intracellular proteins or those that need to cross the blood-brain barrier. acs.org The presence of a fluorine atom is often a key feature in methodologies aimed at creating novel building blocks with desirable permeability characteristics. nih.gov

Systematic Structure-Activity Relationship Studies of 5-(difluoromethyl)-6-fluoropyridin-2-amine Derivatives

Systematic SAR studies on derivatives of this compound are essential for optimizing its biological activity. Such studies involve modifying the core structure and evaluating the impact of these changes on potency, selectivity, and pharmacokinetic properties. For instance, research on related pyridine derivatives has provided valuable insights.

Table 2: Illustrative SAR Data from Related Pyridine Derivatives

Compound SeriesModificationObserved EffectReference
Imidazo[1,5-a]pyrazin-8-(7H)-onesIntroduction of a difluoromethyl groupModest increase in lipophilicity and new hydrogen bonding capabilities acs.org
BACE-1 InhibitorsIncorporation of 2-fluoropyridinesImproved binding through interactions with Ser229 and Trp76 acs.orgacs.org
2,6-Di(arylamino)pyridinesPresence of a 3-fluoro substituentIncreased in vitro anti-HIV activity nih.gov
Quinolone AntibacterialsFluorination at C-6Potent antibacterial activity nih.gov

SAR studies on various aminopyridine scaffolds have demonstrated that the nature and position of substituents on the pyridine ring are critical for activity. nih.govresearchgate.net For example, in a series of BACE-1 inhibitors, structural modifications around the pyridine ring within the S2' binding pocket showed that 2,6-disubstitution markedly enhanced selectivity. acs.org Similarly, studies on FPMINT analogues, which are inhibitors of equilibrative nucleoside transporters, revealed that the presence of a halogen substituent in the fluorophenyl moiety next to the piperazine (B1678402) ring was essential for inhibitory effects. polyu.edu.hk These findings underscore the importance of systematic exploration of the chemical space around the this compound core to identify derivatives with optimized properties.

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential spatial arrangement of molecular features necessary for biological activity. For 2-aminopyridine (B139424) derivatives, several key pharmacophoric elements have been consistently identified as critical for their interaction with various biological targets. These elements, which are directly relevant to the structure of this compound, include:

Hydrogen Bond Donors and Acceptors: The 2-amino group is a primary hydrogen bond donor, a feature frequently involved in anchoring the molecule within the active site of a target protein. The pyridine nitrogen atom acts as a hydrogen bond acceptor. The fluorine atom at the 6-position can also participate in hydrogen bonding interactions. Studies on substituted 2-aminopyridine derivatives have revealed that the presence and positioning of these groups are vital for activity. nih.gov

Aromatic and Hydrophobic Regions: The pyridine ring itself provides a critical aromatic scaffold that can engage in π-π stacking or other hydrophobic interactions with the target. The difluoromethyl group at the 5-position contributes to the hydrophobic character of the molecule.

Pharmacophore models for various 2-aminopyridine inhibitors often highlight a common set of features. A generalized model would typically include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. The specific spatial relationship between these features is what often dictates the selectivity for a particular biological target.

Table 1: Key Pharmacophoric Features of 2-Aminopyridine Derivatives

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interaction
Hydrogen Bond Donor2-Amino group (-NH2)Interaction with acceptor residues in target protein
Hydrogen Bond AcceptorPyridine NitrogenInteraction with donor residues in target protein
Hydrogen Bond Acceptor6-Fluoro group (-F)Potential for hydrogen bonding
Aromatic RingPyridine Ringπ-π stacking, hydrophobic interactions
Hydrophobic Group5-Difluoromethyl group (-CHF2)Hydrophobic interactions

Rational Design and Optimization of Analog Series

The rational design of 2-aminopyridine analogs involves the systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. This process is often guided by SAR data and computational modeling.

One common strategy involves the exploration of substituents at various positions of the pyridine ring. For instance, in the development of inhibitors for Janus kinase 2 (JAK2), a series of aminopyridine derivatives were synthesized and evaluated. nih.gov This study demonstrated that modifications at the 5-position of the pyridine ring could significantly impact inhibitory activity and selectivity. While this study did not specifically include the difluoromethyl group, it underscores the importance of this position for molecular recognition.

The optimization of analog series often follows these principles:

Scaffold Hopping: Replacing the 2-aminopyridine core with other heterocyclic systems to explore new intellectual property space and improve properties. However, the 2-aminopyridine scaffold is often retained due to its favorable binding characteristics.

Substituent Modification: Systematically altering the groups attached to the pyridine ring to probe for beneficial interactions. For example, replacing a hydrogen atom with a halogen, such as the fluorine at the 6-position of this compound, can enhance binding affinity through halogen bonding or by altering the electronic properties of the ring.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can lead to increased potency and reduced off-target effects.

Research into 2-aminopyridine analogs as inhibitors of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa has shown that the electronegativity of substituents on the aromatic ring plays a crucial role in inhibitory activity. mdpi.com This highlights the importance of the electronic character of groups like the fluorine and difluoromethyl substituents in the title compound.

Table 2: Examples of Rational Modifications on the 2-Aminopyridine Scaffold

Modification StrategyExampleRationalePotential Outcome
Substitution at C5Introduction of various aryl or alkyl groupsTo explore the hydrophobic pocket of the targetEnhanced potency and selectivity
Halogenation at C6Introduction of FluorineTo modulate electronics and potentially form halogen bondsIncreased binding affinity
Amino Group ModificationAcylation or alkylation of the 2-amino groupTo alter hydrogen bonding capacity and lipophilicityModified pharmacokinetic profile

Bioisosteric Replacement Strategies Involving the Difluoromethyl Group

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern medicinal chemistry. nih.govresearchwithnj.com The difluoromethyl group (-CHF2) has emerged as a valuable bioisostere, particularly for hydroxyl (-OH), thiol (-SH), and in some contexts, amine (-NH2) groups.

The utility of the difluoromethyl group as a bioisostere stems from its unique combination of properties:

Hydrogen Bond Donor Capacity: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, mimicking the hydrogen bond donating ability of hydroxyl or amine groups. acs.org

Increased Lipophilicity: The replacement of a polar group like a hydroxyl group with a difluoromethyl group generally increases the lipophilicity of a molecule. This can lead to improved cell permeability and metabolic stability. acs.orgunipd.it

Metabolic Stability: The C-F bond is significantly stronger than a C-H or C-O bond, making the difluoromethyl group more resistant to metabolic oxidation. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of nearby functional groups.

In the context of this compound, the difluoromethyl group at the 5-position is likely a strategic replacement for other small polar or hydrogen-bonding groups in an effort to optimize the compound's properties. For example, it could be a bioisosteric replacement for a hydroxymethyl group (-CH2OH) or a small alkyl group with a polar substituent.

The decision to incorporate a difluoromethyl group is often driven by the desire to fine-tune the pharmacokinetic profile of a lead compound while maintaining or improving its potency. The increased metabolic stability it confers can lead to a longer half-life in vivo, a desirable characteristic for many drug candidates.

Table 3: Comparison of the Difluoromethyl Group with Common Functional Groups

PropertyHydroxyl (-OH)Thiol (-SH)Amine (-NH2)Difluoromethyl (-CHF2)
Hydrogen Bond DonorStrongModerateModerateWeak
Hydrogen Bond AcceptorStrongWeakModerateWeak
PolarityHighModerateModerateLow to Moderate
Lipophilicity (logP)LowModerateModerateHigh
Metabolic StabilityProne to oxidationProne to oxidationProne to various metabolic pathwaysGenerally stable

Preclinical Biological and Pharmacological Research Excluding Clinical Human Data, Safety, Dosage, Adverse Effects

In Vitro Cellular and Molecular Investigations of 5-(difluoromethyl)-6-fluoropyridin-2-amine Analogs

Analogs of this compound have been the subject of extensive in vitro research to elucidate their mechanisms of action at the molecular and cellular levels. A notable analog, PQR620, which incorporates the 4-(difluoromethyl)pyridin-2-amine (B599231) moiety, has been identified as a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. nih.gov Another related analog, PQR514, which features a 4-(difluoromethyl)pyrimidin-2-amine (B6150705) core, has demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K). acs.org

Quantitative assays have been instrumental in determining the binding affinities of these analogs to their molecular targets. These studies have confirmed the high affinity of these compounds for specific kinases.

The inhibitory activity of these analogs against key enzymes has been a primary focus of preclinical research. PQR620 has been shown to be a highly potent inhibitor of both mTORC1 and mTORC2 complexes. nih.gov In parallel, PQR514 has been characterized as a potent inhibitor of PI3K, with a high degree of selectivity. acs.org The replacement of a trifluoromethyl group with a difluoromethyl group in these analogs has been shown to enhance their affinity for mTOR kinase. acs.org

Table 1: In Vitro Kinase Inhibition Profile of PQR620 and PQR514

Compound Target Ki (nM)
PQR620 mTOR -
PQR514 mTOR 32.7
p110α (PI3K) 2.2

Data sourced from multiple preclinical studies. acs.org

The functional consequences of enzyme inhibition by these analogs have been investigated through the analysis of intracellular signaling pathways. In various cancer cell lines, PQR514 has been shown to effectively inhibit the PI3K/mTOR signaling pathway, as evidenced by a reduction in the phosphorylation of downstream targets such as Akt and S6 ribosomal protein. acs.org Similarly, PQR620 has demonstrated efficient prevention of cancer cell growth across a panel of 66 cancer cell lines. nih.gov

Table 2: Cellular Activity of PQR514 in A2058 Cells

Pathway Marker IC50 (nM)
pAkt (Ser473) 17
pS6 (Ser235/236) 61

Data represents the concentration required for 50% inhibition of phosphorylation. acs.org

The effects of these analogs on cellular phenotypes have been assessed in various cell-based models. PQR620 has demonstrated significant anti-proliferative effects in a broad range of cancer cell lines. nih.gov The antitumor activity of PQR514 has also been confirmed in vitro, supporting its potential as a novel anticancer agent. acs.org

In Vivo Preclinical Efficacy Studies in Animal Models (Focus on Activity and Mechanism)

The therapeutic potential of these analogs has been further evaluated in preclinical animal models of disease, providing insights into their in vivo activity and mechanisms of action.

In vivo studies have demonstrated the efficacy of these analogs in relevant animal models. In an ovarian carcinoma mouse xenograft model (OVCAR-3), daily administration of PQR620 resulted in significant inhibition of tumor growth. nih.gov Furthermore, PQR620 has shown efficacy in a neurological context, attenuating epileptic seizures in a tuberous sclerosis complex (TSC) mouse model. nih.gov PQR514 has also exhibited significant antitumor activity in a mouse xenograft model at concentrations lower than its parent compounds. acs.org

Receptor Occupancy Studies Using Preclinical Imaging Techniques

No data from preclinical imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), detailing the in vivo receptor occupancy of this compound are currently available. Such studies are crucial for determining the extent to which a compound binds to its intended target in a living organism, providing key insights into its therapeutic potential.

Elucidation of Molecular Mechanisms of Action for Fluorinated Pyridin-2-amines

While the broader class of fluorinated pyridin-2-amines is of interest in medicinal chemistry, specific details on the molecular mechanisms of this compound are not documented.

Identification and Validation of Molecular Targets

The specific molecular target or targets of this compound have not been publicly identified or validated. Research in this area would typically involve a variety of in vitro and in silico methods to pinpoint the proteins or pathways with which the compound interacts to exert its biological effects.

Detailed Analysis of Biological Pathways Affected by Compound Interactions

Consequently, without an identified molecular target, there is no information available on the specific biological pathways that are modulated by this compound.

Pharmacological Characterization in Preclinical Systems

The pharmacological profile of this compound in preclinical systems remains uncharacterized in published literature.

Metabolic Fate and Biotransformation Pathways in Animal Models

There are no published studies detailing the metabolic fate and biotransformation pathways of this compound in any animal models. This information is critical for understanding how the compound is processed and eliminated by the body.

Absorption and Distribution Studies in Preclinical Species

Similarly, data on the absorption and distribution of this compound in preclinical species are absent from the scientific literature. These studies are fundamental to determining the bioavailability and tissue penetration of a potential therapeutic agent.

Exploration of Diversified Biological Activities of Related Difluoromethyl Pyridines

The introduction of a difluoromethyl group into the pyridine (B92270) ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Researchers have synthesized and evaluated a variety of difluoromethyl pyridine derivatives, uncovering a spectrum of promising preclinical results.

Evaluation in Antifungal and Herbicidal Assays

The quest for novel and effective agents to protect crops has led to the investigation of difluoromethyl pyridines for their potential as both fungicides and herbicides.

In the realm of antifungal research, derivatives of 2-aminopyridine (B139424) have demonstrated notable activity. Studies on a series of 2-amino-5-substituted pyridine derivatives revealed that these compounds exhibit fungicidal properties against various phytopathogenic fungi. researchgate.net The specific substitution at the 5-position of the pyridine ring has been shown to be a critical determinant of the antifungal efficacy.

Similarly, the herbicidal potential of pyridine derivatives has been an active area of research. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which can be synthesized from substituted 2-aminonicotinic acids, have shown significant herbicidal activity. nih.gov Certain compounds within this class exhibited potent inhibition of plant growth, particularly against monocotyledonous weeds. nih.gov The structure-activity relationship studies have highlighted that the nature and position of substituents on the pyridine core are crucial for maximizing herbicidal effects. nih.gov

Investigations into Insecticidal and Acaricidal Properties

The development of new insecticides and acaricides is critical for managing pest resistance. Trifluoromethylpyridine derivatives have a history of use in agrochemicals, and related difluoromethyl compounds are also being explored for these properties. nih.gov Research into 2-phenylpyridine (B120327) derivatives containing a trifluoromethyl group has shown significant insecticidal activity against various pests. nih.gov For example, certain compounds exhibited high mortality rates against Mythimna separata at specified concentrations. nih.gov

While direct studies on the acaricidal properties of this compound were not found, the broader class of trifluoromethylpyridine derivatives has been successfully developed into commercial acaricides. nih.gov This suggests that difluoromethyl pyridine scaffolds are a promising area for the discovery of new agents to control mite populations.

Research on Antiviral and Nematocidal Potential

The antiviral potential of pyridine derivatives has been a subject of extensive review. nih.govbenthamscience.com While specific data on this compound is not available, the general class of pyridine-containing heterocycles has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various herpesviruses. nih.govbenthamscience.commdpi.com The mechanism of action often involves the inhibition of viral enzymes crucial for replication. nih.gov The introduction of fluorine-containing groups, such as difluoromethyl, is a known strategy in medicinal chemistry to enhance the antiviral properties of nucleoside analogs and other heterocyclic compounds. mdpi.com

In the context of nematocidal activity, research into related heterocyclic structures has shown promise. While direct evidence for difluoromethyl pyridines is limited, the broader exploration of nitrogen-containing heterocycles for anti-parasitic applications is an ongoing field of study.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of pyridine derivatives. Various studies have demonstrated that these compounds can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death.

Novel pyrano[3,2-c]pyridine derivatives have been shown to inhibit the growth of MCF-7 breast cancer cells in a dose- and time-dependent manner. nih.gov For instance, one of the most potent compounds in a studied series, 4-CP.P, exhibited a half-maximal inhibitory concentration (IC50) of 60±4.0 μM after 24 hours of exposure. nih.gov Flow cytometry analysis revealed that these compounds can induce apoptosis, as evidenced by an increase in the sub-G1 cell population and the externalization of phosphatidylserine. nih.gov

Similarly, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have demonstrated potent anticancer activity against leukemia cells. nih.gov Mechanistic studies have shown that these compounds can arrest the cell cycle at the S phase and trigger apoptosis through the activation of caspase 3 and the pro-apoptotic protein Bax, while suppressing the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, derivatives of 2-amino-5-benzylthiazole, another class of heterocyclic compounds, have been found to induce apoptosis in human leukemia cells. ukrbiochemjournal.orgresearchgate.net These compounds were shown to cause DNA damage and modulate the levels of key apoptotic proteins, suggesting their potential as targeted therapeutic agents. ukrbiochemjournal.orgresearchgate.net The antiproliferative activity of various pyridine derivatives has been evaluated against a range of cancer cell lines, with some compounds showing IC50 values in the low micromolar range. uomanara.edu.iq

The following table summarizes the antiproliferative activity of selected pyridine derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrano[3,2-c]pyridine (4-CP.P)MCF-7 (Breast)60 ± 4.0 nih.gov
Pyrano[3,2-c]pyridine (P.P)MCF-7 (Breast)100 ± 5.0 nih.gov
Pyrano[3,2-c]pyridine (3-NP.P)MCF-7 (Breast)140 ± 5.0 nih.gov
Pyrano[3,2-c]pyridine (TPM.P)MCF-7 (Breast)180 ± 6.0 nih.gov
6-Amino-5-cyano-2-thiopyrimidine (1c)HL-60 (Leukemia)Not specified nih.gov
2-Amino-4-aryl-6-substituted pyridineProstate Cancer0.1 - 0.85 uomanara.edu.iq
2-Amino-4-aryl-6-substituted pyridineCervical Cancer1.2 - 74.1 uomanara.edu.iq

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For 5-(difluoromethyl)-6-fluoropyridin-2-amine, molecular docking simulations would be employed to predict how it fits into the binding site of a specific protein target. The 2-aminopyridine (B139424) scaffold is a well-known "hinge-binder" in kinase inhibitors, often forming critical hydrogen bonds with the protein's backbone in the hinge region. acs.org Docking studies for this compound would therefore likely show the amino group acting as a hydrogen bond donor to a backbone carbonyl oxygen, a common interaction for aminopyridine derivatives. acs.org

The fluorine and difluoromethyl groups would also play a significant role in the binding affinity. The fluorine atom at the 6-position can modulate the electronics of the pyridine (B92270) ring and may engage in favorable interactions, such as with backbone amides or water molecules within the binding pocket. nih.gov The difluoromethyl group at the 5-position is of particular interest due to its ability to act as a weak hydrogen bond donor and its lipophilic character, which can lead to favorable van der Waals interactions. uni-muenster.de

The results of such a study are typically presented in a table format, detailing the predicted binding energy and key interactions.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterPredicted ValueKey Interacting Residues
Binding Affinity (kcal/mol)-8.5Cys106, Gly107, Leu25
Hydrogen Bonds2Cys106 (Hinge Region)
Halogen Bonds1Asp165
Hydrophobic Interactions4Val33, Ala52, Leu155

Note: This table is for illustrative purposes to demonstrate how docking results would be presented and is not based on published data for this specific compound.

A molecule's ability to adopt different shapes, or conformations, is critical for its ability to bind to a protein. Computational methods can be used to explore the conformational landscape of this compound. This would involve identifying low-energy conformations of the molecule in its unbound state and assessing how its flexibility allows it to adapt to the shape of a protein's binding site. The rotation around the bond connecting the difluoromethyl group to the pyridine ring would be a key area of investigation, as this would determine its optimal orientation for interaction with the protein.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and physical properties.

The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, and its properties in this compound would be a key focus of quantum chemical analysis. mdpi.com Calculations such as Density Functional Theory (DFT) would be used to determine the bond strength, bond length, and the partial atomic charges on the fluorine, carbon, and hydrogen atoms of the difluoromethyl group, as well as the fluorine at the 6-position.

Quantum chemistry can also be used to model chemical reactions, including the potential metabolic pathways of a drug candidate. For this compound, theoretical calculations could predict the most likely sites of metabolic attack, for instance, oxidation of the pyridine ring or the amino group. By calculating the energy of the transition states for these potential reactions, chemists can estimate their likelihood of occurring in a biological system. This information is valuable for designing more metabolically stable analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

In the context of this compound, if it were part of a larger series of synthesized analogues, a QSAR model could be developed. nih.gov This would involve calculating a variety of molecular descriptors for each compound, such as molecular weight, lipophilicity (logP), and electronic and topological indices. These descriptors would then be correlated with the experimentally measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms.

The resulting QSAR model, often expressed as an equation, can be used to predict the activity of new, yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of candidates that are predicted to be most potent, thereby saving time and resources. For example, a QSAR study might reveal that increasing the lipophilicity at a certain position on the pyridine ring while maintaining its hydrogen bonding capacity leads to improved activity.

Molecular Dynamics Simulations to Explore Binding Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure, function, and dynamics of biomolecules. In the context of drug discovery and development, MD simulations provide invaluable insights into how a ligand, such as this compound, interacts with its biological target over time. These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions that govern binding, and the conformational changes that may occur upon binding.

While specific molecular dynamics simulation studies on this compound are not extensively detailed in publicly available literature, the application of this methodology to structurally related molecules provides a clear framework for how such investigations would yield critical data. Studies on other pyridine and amine-containing compounds demonstrate the utility of MD simulations in elucidating binding mechanisms. nih.govnih.govnih.gov

For instance, research on similar heterocyclic amines often involves simulating the compound in a complex with its target protein, solvated in a water box with physiological ion concentrations, for a duration ranging from nanoseconds to microseconds. nih.gov The resulting trajectory provides a detailed movie of the atomic-level movements and interactions.

Detailed Research Findings from Analogous Systems:

Analysis of MD simulation trajectories for compounds analogous to this compound typically focuses on several key metrics to assess binding dynamics and stability. nih.gov These analyses, which would be directly applicable to studying our compound of interest, include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In a ligand-protein complex simulation, a stable and low RMSD value for the ligand within the binding pocket indicates a stable binding mode. Conversely, a high and fluctuating RMSD might suggest binding instability or that the ligand is exploring multiple binding conformations.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue in the protein to identify which parts of the protein are flexible and which are stable. When a ligand is bound, a decrease in the RMSF of residues in the binding pocket can indicate that the ligand is stabilizing that region of the protein.

Hydrogen Bond Analysis: Hydrogen bonds are crucial for the specificity and affinity of ligand-protein interactions. MD simulations allow for the tracking of hydrogen bonds formed between the ligand and the protein over the course of the simulation. This analysis provides information on the occupancy and lifetime of each hydrogen bond, highlighting the most critical interactions for maintaining the bound state. For a compound like this compound, the amine group and the fluorine atoms could be key hydrogen bond donors and acceptors.

Salt Bridge Analysis: In cases where the ligand and protein have charged groups, salt bridges can be a dominant force in binding. nih.gov MD simulations can monitor the distance between charged residues to determine the stability and occurrence of these interactions. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to snapshots from the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of binding affinity.

The insights gained from these types of analyses are instrumental in rational drug design. For example, if a key hydrogen bond is found to be transient, medicinal chemists could modify the structure of this compound to enhance this interaction, potentially leading to improved potency and selectivity.

Illustrative Data Tables:

The following tables are examples of how data from a hypothetical molecular dynamics simulation of this compound bound to a target protein might be presented.

Table 1: Key Intermolecular Interactions and Occupancy

Interacting Residue (Protein)Atom in LigandInteraction TypeDistance (Å) (Average ± SD)Occupancy (%)
ASP129H (Amine)Hydrogen Bond2.8 ± 0.392.5
TYR82F (Difluoromethyl)Halogen Bond3.1 ± 0.475.2
LEU75Pyridine RingHydrophobic3.9 ± 0.5N/A
GLU128Amine GroupSalt Bridge4.2 ± 0.665.8

This table would be generated based on the analysis of the MD trajectory, providing a quantitative summary of the most important interactions.

Table 2: RMSD Analysis of Ligand and Protein

SystemAverage RMSD (nm)Standard Deviation (nm)
Protein Backbone (Cα)0.250.05
Ligand (heavy atoms)0.120.03

Table 3: Binding Free Energy Components (MM/PBSA)

Energy ComponentContribution (kcal/mol)
Van der Waals Energy-45.7
Electrostatic Energy-28.3
Polar Solvation Energy35.1
Non-polar Solvation Energy-5.2
Total Binding Free Energy -44.1

This table would provide an estimation of the binding affinity and the energetic drivers of the interaction.

By applying these established molecular dynamics simulation techniques, researchers could gain a deep, atomistic-level understanding of the binding behavior of this compound, which is crucial for its optimization as a potential therapeutic agent.

Advanced Analytical and Spectroscopic Characterization Research

Development of Sophisticated Spectroscopic Methods for Structural Elucidation of Novel Derivatives

The unambiguous determination of a molecule's three-dimensional structure is paramount. For novel derivatives of 5-(difluoromethyl)-6-fluoropyridin-2-amine, a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, advanced mass spectrometry (MS), and X-ray crystallography provides a powerful toolkit for comprehensive structural elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Systems

High-resolution NMR spectroscopy is an indispensable tool for defining the connectivity and spatial arrangement of atoms within a molecule. For fluorinated pyridines, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are particularly informative.

In the ¹H NMR spectrum of a related compound, 2-amino-6-fluoropyridine (B74216), characteristic signals for the pyridine (B92270) ring protons are observed. For instance, the proton at the C3 position typically appears as a doublet of doublets, coupled to the adjacent protons. The amino group protons usually present as a broad singlet. For this compound, the difluoromethyl group would introduce a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The carbon bearing the difluoromethyl group would exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The fluorine atoms in the difluoromethyl group and at the C6 position of the pyridine ring would give rise to distinct signals. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are diagnostic of the fluorine environments and their proximity to other atoms. For example, studies on other fluorinated pyridines have shown that the chemical shift of a fluorine atom on the pyridine ring is influenced by the nature and position of other substituents. scholaris.caucmerced.edu

A recent study on the synthesis of 2-amino-6-fluoropyridine reported the following ¹H NMR data, which serves as a useful reference for the aminopyridine scaffold. chemicalbook.com

Proton Chemical Shift (δ, ppm) Multiplicity
H-36.26dd
H-47.53m
H-56.36dd
-NH₂4.56s
This interactive table presents representative ¹H NMR data for the related compound 2-amino-6-fluoropyridine in CDCl₃.

Advanced Mass Spectrometry Techniques for Metabolite Identification in Research Studies

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying metabolites of drug candidates in preclinical research. ijpras.com Techniques such as liquid chromatography coupled to time-of-flight (LC-TOF) or Orbitrap mass analyzers provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. semanticscholar.org

In the study of this compound, in vitro metabolism studies using liver microsomes or hepatocytes would be conducted. The resulting samples are then analyzed by HRMS to detect potential metabolic transformations. Common metabolic pathways for aromatic amines include N-oxidation, N-acetylation, and hydroxylation of the aromatic ring. The difluoromethyl group may also be subject to metabolic defluorination.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of detected metabolites. ijpras.com In a typical MS/MS experiment, the ion of a potential metabolite is isolated and fragmented. The resulting fragmentation pattern provides valuable structural information. For instance, the fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical or the rearrangement of the CF₂ group. fluorine1.ru Similar fragmentation pathways would be expected for the difluoromethyl group.

The table below illustrates a hypothetical set of potential metabolites of this compound and their expected accurate masses, which would be searched for in HRMS data.

Metabolite Transformation Molecular Formula Exact Mass [M+H]⁺
M1N-OxidationC₆H₅F₃N₂O181.0427
M2N-AcetylationC₈H₇F₃N₂O205.0583
M3Ring HydroxylationC₆H₅F₃N₂O181.0427
M4N-GlucuronidationC₁₂H₁₃F₃N₂O₆357.0748
This interactive table showcases potential metabolites of this compound and their calculated exact masses for HRMS-based identification.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

For derivatives of this compound, obtaining suitable single crystals would allow for the unequivocal confirmation of its molecular structure. The crystallographic data would reveal the planarity of the pyridine ring and the conformation of the difluoromethyl and amino groups relative to the ring.

Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking. nih.gov In the crystal lattice of aminopyridine derivatives, hydrogen bonds involving the amino group and the pyridine nitrogen are common. nih.govnih.gov For this compound, the fluorine atoms of the difluoromethyl group could also participate in intermolecular interactions.

The following table presents representative crystallographic data for a related aminopyridine compound, bis(2-aminopyridinium) hexachloridostannate(IV), illustrating the type of information obtained from an X-ray diffraction study. nih.gov

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.854(2)
b (Å)12.115(3)
c (Å)8.991(2)
β (°)115.15(3)
Volume (ų)872.9(4)
This interactive table displays example crystallographic parameters for a related aminopyridine salt, demonstrating the data generated by X-ray crystallography.

Chromatographic Method Optimization for Purity and Quantitative Analysis of Research Samples

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are essential for assessing the purity of research samples of this compound and for its quantitative analysis.

Method development involves the systematic optimization of several parameters to achieve adequate separation of the target compound from impurities and degradation products. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

For a polar compound like this compound, a reversed-phase column, such as a C18 or a more polar-embedded phase, is typically employed. The mobile phase usually consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities. The UV detector wavelength is selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity.

The table below outlines a representative set of optimized HPLC conditions that could be used for the analysis of this compound research samples, based on methods developed for similar fluorinated compounds. nih.gov

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 5 minutes
Column Temperature 40 °C
Detection UV at 254 nm
This interactive table provides an example of optimized HPLC parameters for the analysis of fluorinated pyridine derivatives.

Bioanalytical Methodologies for the Detection and Quantification in Preclinical Biological Matrices

The development of robust and sensitive bioanalytical methods is crucial for determining the concentration of this compound and its metabolites in preclinical biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. nih.gov

A typical bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. youtube.com

Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For high-throughput analysis, PPT with acetonitrile is often the method of choice due to its simplicity and speed. nih.gov

Chromatographic Separation: A fast and efficient chromatographic separation is required to resolve the analytes from endogenous matrix components and potential isomeric metabolites. UPLC systems with sub-2-µm particle columns are frequently used to achieve short run times and high resolution.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the biological matrix.

The development and validation of a bioanalytical method must adhere to strict regulatory guidelines. youtube.com The table below summarizes the key validation parameters for a bioanalytical LC-MS/MS method, based on a method developed for another fluorinated drug, fluoropezil. nih.govbioanalysis-zone.com

Validation Parameter Description Typical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of repeated measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent and reproducible.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Consistent and reproducible.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Within ±15% of the initial concentration.
This interactive table outlines the essential validation parameters for a bioanalytical LC-MS/MS method.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 5-(difluoromethyl)-6-fluoropyridin-2-amine Analogs

The discovery and optimization of novel bioactive molecules is a complex, multi-parameter challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity with greater speed and precision. nih.gov For analogs of this compound, these computational approaches offer several promising avenues.

ML models can be trained on large datasets of known chemical reactions to predict the outcomes of novel synthetic pathways, suggest optimal reaction conditions (e.g., catalysts, solvents, temperature), and even propose entirely new synthetic routes. beilstein-journals.org This can significantly reduce the time and resources spent on empirical trial-and-error optimization in the lab. Furthermore, generative AI models can design virtual libraries of novel analogs based on the core this compound scaffold, exploring a vast chemical space to identify candidates with desirable predicted properties.

Predictive modeling is another key application. By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of different analogs with their biological activity. For fluorinated molecules, ML algorithms can even be used to predict specific physicochemical properties like optical rotation. researchgate.net This in silico screening allows for the prioritization of the most promising candidates for synthesis and biological testing, creating a more efficient discovery pipeline.

Table 1: Potential Applications of AI/ML in Developing this compound Analogs

AI/ML ApplicationDescriptionPotential Impact
Reaction Optimization ML algorithms analyze existing reaction data to predict optimal conditions (temperature, solvent, catalyst) for synthesizing new analogs. beilstein-journals.orgAccelerates synthesis, reduces chemical waste, and lowers development costs.
De Novo Drug Design Generative models create novel molecular structures based on the core scaffold, optimized for predicted activity and safety profiles.Expands the accessible chemical space for new drug candidates beyond intuitive design.
QSAR Modeling Predictive models are built to correlate molecular descriptors of analogs with their biological efficacy and selectivity.Enables rapid virtual screening of large compound libraries to identify high-potential candidates.
Property Prediction Algorithms are trained to forecast key physicochemical properties (e.g., solubility, metabolic stability, toxicity) of unsynthesized analogs. researchgate.netAllows for early-stage deselection of candidates with unfavorable properties, improving success rates.

Investigation of Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste and minimize the use of hazardous substances. mdpi.com Future research into this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly production methods.

Key areas of investigation include the use of greener solvents, such as water, which is non-toxic, non-flammable, and readily available. rsc.orgrsc.org The development of catalytic C-H fluorination reactions that can be performed in aqueous media represents a significant step forward. rsc.orgrsc.org Additionally, energy-efficient techniques like microwave-assisted synthesis can dramatically shorten reaction times and increase yields compared to conventional heating methods. acs.org

Another promising frontier is the adoption of continuous flow chemistry. This approach offers superior control over reaction parameters, enhanced safety, and easier scalability. The use of reagents like fluoroform (CHF3) in continuous flow systems for difluoromethylation reactions exemplifies a highly atom-efficient and sustainable strategy. rsc.org The development of scalable, de novo synthesis methods that build the pyridine (B92270) ring around the difluoromethyl group from inexpensive starting materials also aligns with the goals of economic and environmental sustainability. nih.gov

Table 2: Comparison of Synthetic Methodologies for Fluorinated Pyridines

Synthetic ApproachKey FeaturesAdvantages for SustainabilityRelevant Findings
Aqueous C-H Fluorination Uses water as the reaction solvent, often at room temperature.Reduces reliance on volatile organic compounds (VOCs); inherently safer and less toxic.Pyridine N-oxyl radicals have been shown to promote C-H fluorination in pure water. rsc.orgrsc.org
Microwave-Assisted Synthesis Employs microwave irradiation to rapidly heat the reaction mixture.Shorter reaction times (minutes vs. hours), often leading to higher yields and cleaner product profiles.Efficient for one-pot, multi-component reactions to build pyridine derivatives. acs.org
Flow Chemistry Reactions are performed in a continuously flowing stream within a reactor.Enhanced safety, precise control over reaction conditions, facilitates scalability.Utilized for difluoromethylation using fluoroform, a highly atom-economic reagent. rsc.org
Catalytic C-H Functionalization Uses transition metal catalysts (e.g., Rhodium) to directly functionalize C-H bonds.Avoids the need for pre-functionalized starting materials, leading to shorter, more efficient synthetic routes.Rh(III)-catalyzed approaches have been developed for preparing multi-substituted 3-fluoropyridines. acs.orgnih.gov

Identification of Novel Biological Targets and Therapeutic Areas for Difluoromethylated Pyridin-2-amines

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The addition of a difluoromethyl group can significantly modulate a molecule's properties, making it a valuable strategy for developing novel therapeutics. rsc.orguni-muenster.de A key future direction is to leverage the unique characteristics of the this compound structure to explore new biological targets and disease indications.

The -CHF2 group can act as a bioisosteric replacement for other functional groups like hydroxyl, thiol, or even methyl groups, potentially enhancing binding affinity, metabolic stability, or cell permeability. rsc.orgresearchgate.net For instance, replacing a methyl with a difluoromethyl group has been shown to increase lipophilicity and introduce new hydrogen bonding capabilities, which was a successful strategy in the development of P2Y1 receptor antagonists for treating ischemic stroke. acs.org

Given the prevalence of pyridine cores in kinase inhibitors, exploring the potential of this compound analogs against various protein kinases is a logical step. acs.org Targets like PIM-1 kinase, implicated in several cancers, are of high interest. acs.org Furthermore, the broad biological activities reported for pyridine derivatives suggest potential applications in areas such as neurodegenerative diseases, inflammation, and infectious diseases. researchgate.netmdpi.com Systematic screening of this compound class against diverse biological targets could uncover entirely new therapeutic opportunities.

Table 3: Potential Biological Target Classes for Difluoromethylated Pyridin-2-amines

Target ClassRationale for InvestigationExample Targets
Protein Kinases The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. acs.orgPIM-1, Lck, MerTK acs.orgnih.gov
G-Protein Coupled Receptors (GPCRs) The -CHF2 group can modulate lipophilicity and receptor binding, as seen with P2Y1 antagonists. acs.orgP2Y receptors, Orexin receptors, CGRP receptors acs.orgnih.gov
Enzymes The difluoromethyl group can act as a key interacting moiety or a stable replacement for metabolically labile groups.Ornithine Decarboxylase (ODC), Cyclooxygenases (COX) nuph.edu.uanih.gov
Ion Channels Pyridine derivatives are known to act as calcium channel blockers.Voltage-gated potassium and calcium channels

Development of Advanced Delivery Systems and Formulations for Preclinical Research Applications

The translation of a promising chemical compound from the laboratory to a potential therapeutic requires robust preclinical evaluation. The effectiveness of this evaluation often hinges on the formulation and delivery system used. For small molecules like this compound, which may have challenges such as limited aqueous solubility, advanced drug delivery systems are crucial.

Future research should explore the encapsulation of these compounds into nanocarriers, such as polymeric micelles or nanoparticles. nih.gov These systems can improve solubility, protect the compound from premature degradation, and enable targeted delivery to specific tissues or cell types. For example, pH-sensitive nanomicelles have been developed for pyridine-based drugs that release their payload in the acidic microenvironment of tumors or specific intracellular compartments, like the trans-Golgi network. nih.govgeorgiasouthern.edu

The development of such formulations is not only for therapeutic purposes but is also critical for obtaining reliable data in preclinical studies. An appropriate delivery system ensures that the compound reaches its biological target in sufficient concentration to elicit a response, leading to a more accurate assessment of its efficacy and pharmacokinetic profile. Investigating various formulation strategies, including lipid-based carriers, polymer conjugates, and amorphous solid dispersions, will be essential for advancing preclinical candidates from this chemical series.

Exploration of Non-Biological Applications in Materials Science or Agrochemicals

While the primary focus for many pyridine derivatives is medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for non-biological applications, particularly in materials science and agrochemicals. nih.govnih.gov

The agrochemical industry has long utilized fluorinated pyridines. agropages.com The difluoromethyl group, in particular, is found in many active pesticide molecules, where it can enhance metabolic stability and binding affinity to the target protein in the pest. uni-muenster.de Compounds containing difluoromethylated pyridine rings have potential as novel insecticides, fungicides, or herbicides. uni-muenster.deacs.org Systematic screening of this compound and its analogs for pesticidal activity is a highly promising research avenue.

In materials science, the incorporation of fluorine atoms into organic molecules can impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. nih.gov Fluorinated pyridines are used as building blocks for creating advanced polymers and functional materials. nih.gov The combination of the pyridine ring and multiple fluorine atoms in this compound suggests potential applications in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or specialized fluoropolymers.

Table 4: Potential Non-Biological Applications

FieldPotential ApplicationRationale
Agrochemicals Insecticides, Fungicides, HerbicidesThe difluoromethylpyridine motif is a known pharmacophore in commercial pesticides, enhancing efficacy and stability. uni-muenster.deagropages.com
Materials Science Fluoropolymers, Liquid Crystals, OLEDsThe high electronegativity of fluorine and the aromatic pyridine ring can create materials with desirable thermal and electronic properties. nih.govnih.gov

Q & A

Q. What are the key synthetic strategies for preparing 5-(difluoromethyl)-6-fluoropyridin-2-amine, and how are reaction conditions optimized?

The synthesis of fluorinated pyridines typically involves halogenation, nucleophilic substitution, or cross-coupling reactions. For example, similar compounds like 6-(1,1-difluoroethyl)pyridin-2-amine are synthesized via nucleophilic substitution using bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) to activate reactive sites . Optimization focuses on controlling temperature (e.g., 80–120°C), stoichiometry of fluorinating agents, and purification methods (e.g., column chromatography or crystallization). Reaction monitoring via TLC or HPLC is critical for yield maximization .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR resolves amine and difluoromethyl proton signals.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine, where dihedral angles and hydrogen bonding are critical .

Q. What are the physicochemical properties of this compound, and how do they influence solubility and reactivity?

Fluorine substituents increase electronegativity and lipophilicity, reducing basicity of the amine group (pKa ~3–5) and enhancing membrane permeability . The difluoromethyl group introduces steric bulk, potentially hindering nucleophilic attack at the pyridine ring. Solubility in aqueous buffers is typically low (<1 mg/mL), necessitating DMSO or ethanol as co-solvents for biological assays .

Advanced Research Questions

Q. How do fluorine substituents in this compound affect its binding interactions in enzyme inhibition studies?

Fluorine’s electron-withdrawing effects stabilize charge-transfer interactions and hydrogen bonding. For example, in pyrimidine derivatives like N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine, fluorine enhances binding to hydrophobic enzyme pockets via C–F···π interactions . Computational docking (e.g., AutoDock) combined with mutagenesis studies can map fluorine’s role in target engagement .

Q. How can contradictory biological activity data for fluorinated pyridines be resolved?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. For example, polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidin-4-amine showed varying bioactivity due to crystal packing differences . Validate results via:

  • Purity analysis : HPLC-MS to rule out byproducts.
  • Crystallography : Correlate conformational flexibility with activity.
  • Dose-response curves : Ensure reproducibility across cell lines .

Q. What strategies are effective for improving the metabolic stability of this compound derivatives?

Fluorination generally reduces oxidative metabolism. However, the amine group remains susceptible to glucuronidation. Strategies include:

  • Methylation of the amine : As seen in 5-Fluoro-N-methylpyridin-2-amine, which blocks metabolic pathways .
  • Pro-drug design : Mask the amine with acetyl or carbamate groups, cleaved enzymatically in target tissues .
  • Isotope labeling : Use 2H^{2}\text{H} or 13C^{13}\text{C} to track metabolic fate via LC-MS .

Q. How do reaction parameters influence regioselectivity in difluoromethylation of pyridine scaffolds?

Regioselectivity is controlled by:

  • Directing groups : The amine at C2 directs electrophilic substitution to C5/C6 positions.
  • Catalysts : Palladium or copper catalysts enhance C–F bond formation, as shown in trifluoromethylpyridine syntheses .
  • Solvent polarity : Polar solvents favor SNAr mechanisms, while nonpolar solvents promote radical pathways .

Q. What computational methods predict the conformational stability of this compound in solution?

Density Functional Theory (DFT) calculates energy-minimized conformers, while Molecular Dynamics (MD) simulations model solvation effects. For analogs like 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, intramolecular hydrogen bonding (N–H⋯N) stabilizes specific conformers, validated by X-ray data .

Methodological Guidelines

  • Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorine groups .
  • Data Validation : Cross-reference NMR shifts with Cambridge Structural Database entries for fluorinated heterocycles .
  • Safety : Fluorinated compounds may release HF under harsh conditions; use PPE and neutralization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.